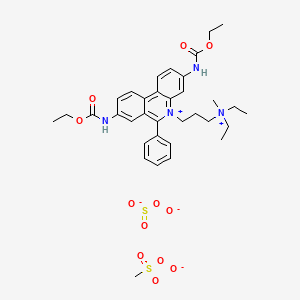
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate: is a complex chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate involves several steps and specific reaction conditions. One common method includes the reaction of diethylcarbamate with hydrogen sulfate and methyl sulfate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Analyse Des Réactions Chimiques
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield different sulfate derivatives, while substitution reactions can lead to the formation of various carbamate derivatives .
Applications De Recherche Scientifique
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate has several scientific research applications In chemistry, it is used as a reagent for synthesizing other complex molecules In biology, it may be used to study cellular processes and enzyme activitiesIndustrially, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate involves its interaction with specific molecular targets and pathways. The compound may act as an alkylating agent, modifying the structure of target molecules and affecting their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate can be compared with other similar compounds such as dimethyl sulfate and monomethyl sulfate. These compounds share some chemical properties but differ in their reactivity and applications. For example, dimethyl sulfate is a powerful alkylating agent widely used in organic synthesis, while monomethyl sulfate is less reactive and primarily used in specific industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals. Further studies and applications of this compound may lead to new discoveries and advancements in multiple disciplines.
Propriétés
Formule moléculaire |
C34H45N4O12S2- |
|---|---|
Poids moléculaire |
765.9 g/mol |
Nom IUPAC |
3-[3,8-bis(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-5-yl]propyl-diethyl-methylazanium;methanesulfonoperoxoate;oxido sulfite |
InChI |
InChI=1S/C33H40N4O4.CH4O4S.H2O4S/c1-6-37(5,7-2)21-13-20-36-30-23-26(35-33(39)41-9-4)17-19-28(30)27-18-16-25(34-32(38)40-8-3)22-29(27)31(36)24-14-11-10-12-15-24;1-6(3,4)5-2;1-4-5(2)3/h10-12,14-19,22-23H,6-9,13,20-21H2,1-5H3;2H,1H3;1H,(H,2,3)/p-1 |
Clé InChI |
JFGUGXKQHOPKJN-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.CS(=O)(=O)O[O-].[O-]OS(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
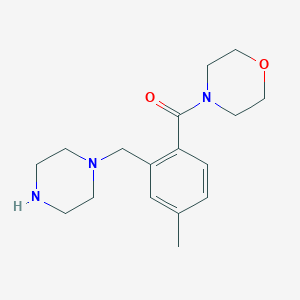
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
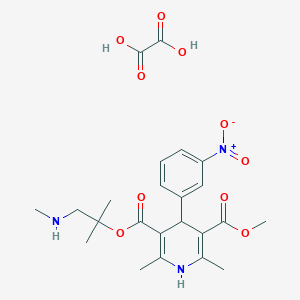
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)


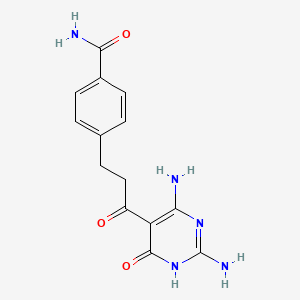
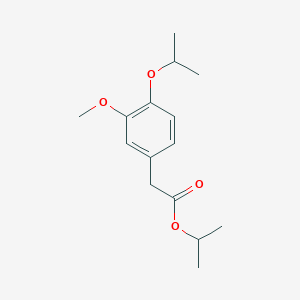
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
